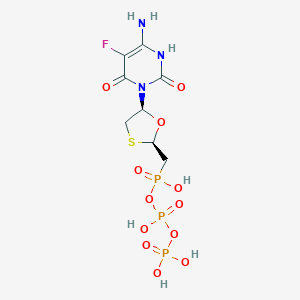
Ftctp
Description
Emtricitabine 5’-triphosphate is the active triphosphate form of emtricitabine, a nucleoside reverse transcriptase inhibitor. Emtricitabine is a cytidine analogue used primarily in the treatment and prophylaxis of HIV-1 infection. The compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .
Properties
CAS No. |
145819-92-7 |
|---|---|
Molecular Formula |
C8H13FN3O12P3S |
Molecular Weight |
487.19 g/mol |
IUPAC Name |
[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C8H13FN3O12P3S/c9-5-6(10)11-8(14)12(7(5)13)3-2-28-4(22-3)1-25(15,16)23-27(20,21)24-26(17,18)19/h3-4H,1-2,10H2,(H,11,14)(H,15,16)(H,20,21)(H2,17,18,19)/t3-,4+/m0/s1 |
InChI Key |
HMDQWIZLWLZUAZ-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C(=O)C(=C(NC2=O)N)F |
Canonical SMILES |
C1C(OC(S1)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C(=O)C(=C(NC2=O)N)F |
Synonyms |
Triphosphoric acid, P-[[5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] ester, (2R-cis)-_x000D_ 1,3-Oxathiolane, triphosphoric acid deriv._x000D_ Emtricitabine 5'-triphosphate_x000D_ Emtricitabine triphosphate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Emtricitabine is synthesized through a multi-step process involving the conversion of cytidine to its fluorinated analogue. The synthesis typically involves the following steps:
Fluorination: Cytidine is fluorinated to produce 5-fluorocytidine.
Cyclization: The fluorinated cytidine undergoes cyclization to form the oxathiolane ring.
Phosphorylation: The final step involves the phosphorylation of emtricitabine to produce emtricitabine 5’-triphosphate.
Industrial Production Methods: Industrial production of emtricitabine 5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Emtricitabine 5’-triphosphate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of phosphorylating agents such as phosphoric acid or its derivatives.
Substitution: Reactions involving nucleophiles can lead to substitution at the fluorine position.
Major Products:
Phosphorylation: Produces emtricitabine 5’-triphosphate.
Substitution: Can lead to various substituted cytidine analogues.
Scientific Research Applications
Emtricitabine 5’-triphosphate has several applications in scientific research:
Chemistry: Used as a reference compound in the study of nucleoside analogues and their interactions with enzymes.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Integral in the development of antiretroviral drugs for the treatment of HIV-1 infection.
Industry: Used in the production of pharmaceutical formulations for HIV treatment.
Mechanism of Action
Emtricitabine 5’-triphosphate exerts its effects by inhibiting the HIV-1 reverse transcriptase enzyme. It competes with the natural substrate, deoxycytidine 5’-triphosphate, for incorporation into the viral DNA chain. Once incorporated, it causes chain termination, effectively halting viral replication. This mechanism involves the binding of emtricitabine 5’-triphosphate to the active site of the reverse transcriptase enzyme, preventing the addition of further nucleotides .
Comparison with Similar Compounds
Lamivudine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Zidovudine: A thymidine analogue used in the treatment of HIV-1 infection.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with emtricitabine for HIV treatment.
Uniqueness: Emtricitabine 5’-triphosphate is unique due to its fluorine substitution, which enhances its binding affinity to the reverse transcriptase enzyme and increases its potency. Additionally, its long intracellular half-life allows for once-daily dosing, improving patient adherence to treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


